(+/-)-11-Hydroxy-delta9-THC-D3 is an isotopically labeled derivative of 11-hydroxy-delta9-tetrahydrocannabinol, a significant active metabolite of delta9-tetrahydrocannabinol. This compound is primarily utilized in scientific research, particularly in the fields of pharmacology and toxicology, due to its enhanced binding affinity to cannabinoid receptors compared to its parent compound. The unique isotopic labeling with deuterium (D3) allows for precise quantification in analytical methods, making it invaluable in studies involving cannabis metabolites.
This compound is synthesized from delta9-tetrahydrocannabinol and classified under cannabinoids. Its chemical formula is with a molecular weight of approximately 333.50 g/mol. It is often used as a reference standard in liquid chromatography-mass spectrometry and gas chromatography-mass spectrometry applications, particularly for the quantification of cannabinoids in biological matrices such as urine and blood .
The synthesis of (+/-)-11-Hydroxy-delta9-THC-D3 typically involves the hydroxylation of delta9-tetrahydrocannabinol. A common synthetic route employs strong oxidizing agents like chromium trioxide in acetic acid, facilitating selective hydroxylation at the 11th position of the delta9-tetrahydrocannabinol molecule. The reaction conditions must be meticulously controlled to ensure high yield and purity .
In industrial settings, continuous flow reactors are often utilized to maintain precise control over reaction conditions, enhancing both yield and purity. Following synthesis, purification techniques such as chromatography are employed to isolate the desired compound from by-products .
(+/-)-11-Hydroxy-delta9-THC-D3 participates in various chemical reactions:
For these reactions:
The mechanism of action for (+/-)-11-Hydroxy-delta9-THC-D3 primarily involves its binding affinity to cannabinoid receptors CB1 and CB2. Upon binding, it activates these receptors, leading to various physiological effects such as analgesia, anti-inflammatory responses, and modulation of appetite. Its enhanced potency compared to delta9-tetrahydrocannabinol makes it a focal point for research into therapeutic applications .
(+/-)-11-Hydroxy-delta9-THC-D3 is typically stored at -20°C to maintain stability. It has a flash point of -20°C, indicating that it should be handled with care due to its volatility.
The compound's solubility characteristics make it suitable for use in methanol solutions at concentrations like 100 µg/mL for analytical applications. Its isotopic labeling allows for enhanced detection sensitivity in mass spectrometry techniques .
The primary applications of (+/-)-11-Hydroxy-delta9-THC-D3 include:
This compound plays a crucial role in advancing our understanding of cannabis pharmacokinetics and the development of cannabinoid-based therapies.
(±)-11-Hydroxy-Δ9-THC-D3 is a deuterated analog of the primary psychoactive metabolite of Δ9-tetrahydrocannabinol (THC). Its core structure consists of a dibenzopyran ring system with a pentyl side chain containing three deuterium atoms at the terminal methyl position (C5'). The molecular formula is C₂₁H₂₇D₃O₃, with a precise molecular weight of 333.50 g/mol [2] [8]. The compound features two chiral centers: one at the 6a position (fixed in the trans configuration relative to the 10a position) and one at the C11 hydroxyl-bearing carbon, resulting in four possible stereoisomers. The (±) designation indicates that the reference material typically exists as a racemic mixture at the C11 position [4]. Isotopic labeling occurs specifically at the 5'-carbon of the n-pentyl chain (CD₃-CH₂-CH₂-CH₂-CH₂-), preserving the pharmacological activity while creating a mass spectral signature distinct from endogenous cannabinoids [6] [8].
Table 1: Key Structural Identifiers of (±)-11-Hydroxy-Δ9-THC-D3
Property | Specification | Source |
---|---|---|
Molecular Formula | C₂₁H₂₇D₃O₃ | [2] [4] |
Exact Mass | 333.2383 g/mol | [4] |
CAS Number | 362044-74-4 | [3] [4] |
SMILES Notation | [²H]C([²H])([²H])CCCCc1cc(O)c2C3C=C(CO)CCC3C(C)(C)Oc2c1 | [8] |
InChI Key | YCBKSSAWEUDACY-FIBGUPNXSA-N | [8] |
Synthesis of (±)-11-Hydroxy-Δ9-THC-D3 employs regioselective approaches to achieve precise functionalization at the C11 position. The primary route involves the oxidation of Δ9-THC-D3 using cytochrome P450 (CYP) enzyme mimics or chemical oxidants. CYP2C9 and CYP3A4 are the principal human enzymes responsible for this biotransformation in vivo, and their catalytic action is replicated in vitro using human liver microsomes to hydroxylate Δ9-THC-D3 specifically at the allylic C11 position [5] [7]. Alternative chemical methods utilize Jones reagent (chromic acid in acetone) or Oppenauer oxidation conditions to achieve comparable regioselectivity [4]. The deuterated precursor Δ9-THC-D3 is synthesized through acid-catalyzed deuterium exchange on CBD followed by cyclization, ensuring high isotopic purity (>99% deuterium incorporation at C5') [6] [8]. Critical parameters include temperature control (0-5°C for enzymatic methods, 25°C for chemical oxidation), solvent selection (aqueous buffers for enzymatic, anhydrous acetone for chemical), and strict exclusion of light to prevent isomerization to Δ8-THC derivatives.
Deuterium integration employs site-specific labeling at the terminal methyl (C5') of the n-pentyl chain. The synthesis starts with olivetol-D3 (5-pentyl-D3-1,3-benzenediol), where deuterium is introduced via platinum-catalyzed exchange with D₂O or reduction of 5-valerolactone-D4 with LiAlD₄ [8]. Condensation with (+)-cis- or (±)-trans-p-menthadienol under BF₃·Et₂O catalysis yields Δ9-THC-D3. This precursor is then hydroxylated at C11 to yield the target compound. Mass spectrometry confirms isotopic purity: the molecular ion [M+H]⁺ appears at m/z 334.2, with characteristic fragment ions at m/z 193.1 (base peak, retro-Diels-Alder fragment) and m/z 123.0 (tropylium ion with deuterated alkyl chain). The isotopic enrichment exceeds 98% D3, confirmed by the absence of the protiated m/z 331.2 signal in reference materials [2] [8]. Nuclear magnetic resonance (¹H-NMR) shows complete disappearance of the terminal methyl signal at δ 0.89 ppm, confirming deuterium incorporation.
Industrial-scale production faces challenges in maintaining regioselectivity and isotopic purity. Current Good Manufacturing Practice (cGMP)-compliant processes utilize semi-synthetic routes from cannabis-derived Δ9-THC-D3 to ensure regulatory compliance for forensic and clinical applications [3] [6]. Key optimization strategies include:
Table 2: Industrial Production Specifications
Parameter | Bench Scale | Industrial Scale | Quality Control |
---|---|---|---|
Typical Batch Size | 1–10 g | 50–100 g | HPLC-UV/DAD |
Yield (C11 Oxidation) | 60–70% | 80–85% | GC-MS Isotopic Purity |
Purity (Final Product) | >95% | >98% | LC-MS/MS |
Storage Conditions | -20°C, amber vials | -20°C, sealed ampules | Stability testing |
Purification leverages orthogonal separation techniques to resolve stereoisomers and remove trace impurities:
Table 3: Purification Performance Metrics
Technique | Resolution (Rs) | Recovery (%) | Purity (%) | Throughput |
---|---|---|---|---|
Prep HPLC (C18) | 1.8 | 78–82 | >98.5 | 200 mg/day |
SFC (Chiralpak IG-3) | 2.5 | 65–70 | >99.5 | 50 mg/day |
Crystallization | N/A | 90–92 | 99.9 | 1 g/batch |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8